4-[(3,4-Dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
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Overview
Description
Tupichilignan A is a naturally occurring lignan compound isolated from the barks of Pseudolarix kaempferiThe compound has the molecular formula C22H26O7 and a molecular weight of 402.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first asymmetric total synthesis of Tupichilignan A was achieved using enantioenriched donor-acceptor cyclopropanes. Key steps in the synthesis include an asymmetric cyclopropanation using the Hayashi-Jørgensen catalyst, an oxy-homo-Michael reaction of a bicyclic donor-acceptor cyclopropane, and an α-benzylation of a γ-lactone .
Industrial Production Methods
Currently, there is limited information available on the industrial production methods of Tupichilignan A. Most of the compound is obtained through extraction from natural sources, specifically the barks of Pseudolarix kaempferi.
Chemical Reactions Analysis
Types of Reactions
Tupichilignan A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in the reactions involving Tupichilignan A include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Tupichilignan A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of lignan synthesis and reactivity.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Explored for its potential role in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tupichilignan A involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymatairesinol Dimethyl Ether
- (3R,4R)-3-(3,4-Dimethoxybenzyl)-4-[®-(3,4-dimethoxyphenyl)(hydroxy)methyl]dihydro-2(3H)-furanone
Uniqueness
Tupichilignan A is unique due to its specific molecular structure and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, Tupichilignan A exhibits a broader range of biological activities and has been the subject of more extensive research .
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-25-17-7-5-13(10-19(17)27-3)9-15-16(12-29-22(15)24)21(23)14-6-8-18(26-2)20(11-14)28-4/h5-8,10-11,15-16,21,23H,9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTKKKPTALSSLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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